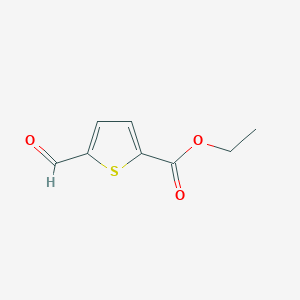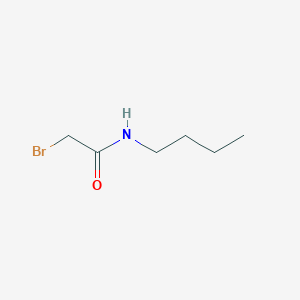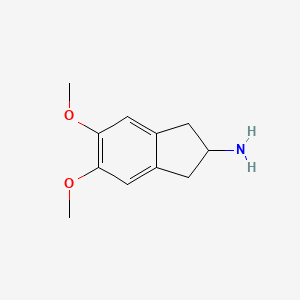
5,6-ジメトキシ-2,3-ジヒドロ-1H-インデン-2-アミン
概要
説明
5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine: is an organic compound with the molecular formula C11H15NO2. It is a derivative of indanone, characterized by the presence of two methoxy groups at positions 5 and 6, and an amine group at position 2 on the indane ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry:
Polymerization Catalysts: It is used as a catalyst in the polymerization of olefins.
Pharmaceutical Intermediates: The compound is an intermediate in the production of various pharmaceutical agents.
作用機序
Target of Action
The primary target of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine binds to both the peripheral site and the active site of AChE . This dual binding blocks the access of acetylcholine to the active site of the enzyme, preventing its breakdown. As a result, the concentration of acetylcholine in the synaptic cleft increases, leading to prolonged cholinergic effects.
生化学分析
Biochemical Properties
5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to participate in Michael addition reactions, where it reacts with nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . These interactions suggest that 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine can form stable compounds with both aliphatic and aromatic amines, indicating its potential versatility in biochemical processes.
Cellular Effects
The effects of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine on various types of cells and cellular processes have been studied to understand its influence on cell function. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it may act as an acetylcholine esterase inhibitor, similar to other indanone derivatives, which can influence neuronal apoptosis and signal transduction at the neuromuscular junction . These effects highlight the potential of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in modulating cellular activities.
Molecular Mechanism
The molecular mechanism of action of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been suggested that this compound can inhibit acetylcholine esterase, thereby terminating signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . This inhibition can lead to changes in neuronal signaling and potentially affect various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the temporal effects of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine have been studied to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be stable under certain conditions, with a melting point of 75-78°C . Its stability may vary depending on the specific experimental conditions and the presence of other reactive species. Long-term studies are necessary to fully understand the degradation pathways and potential accumulation of this compound in biological systems.
Metabolic Pathways
5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s participation in Michael addition reactions suggests that it can be metabolized through pathways involving nucleophilic addition and subsequent transformations . These metabolic processes can affect the overall metabolic flux and levels of metabolites in biological systems, highlighting the importance of understanding its metabolic fate.
Transport and Distribution
The transport and distribution of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . Understanding these interactions can provide insights into the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with other biomolecules and its overall biological effects
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as column chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Various reduced derivatives of the parent compound.
Substitution Products: Compounds with different functional groups replacing the methoxy groups.
類似化合物との比較
5,6-Dimethoxy-1-indanone: Another derivative of indanone with similar structural features but different functional groups.
2,3-Dihydro-1H-inden-2-amine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: An intermediate in the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Uniqueness: 5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an acetylcholine esterase inhibitor sets it apart from other similar compounds, making it valuable in pharmaceutical research and development .
特性
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-7-3-9(12)4-8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZASGTHDRXFGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452994 | |
| Record name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83598-55-4 | |
| Record name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)

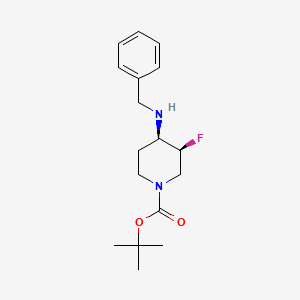
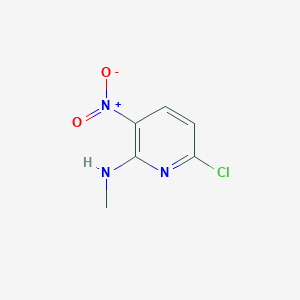
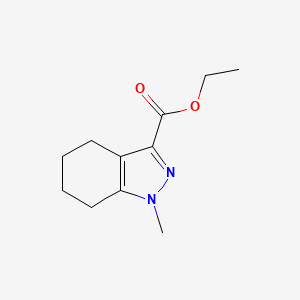
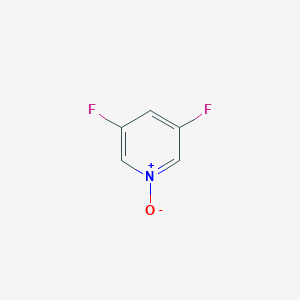
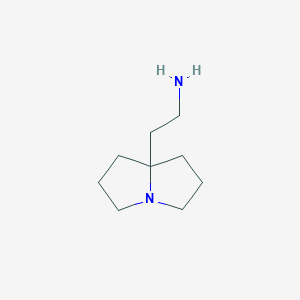
![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

